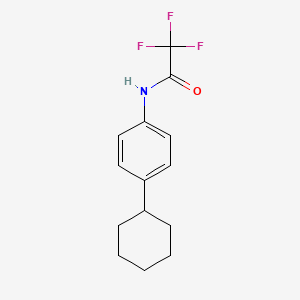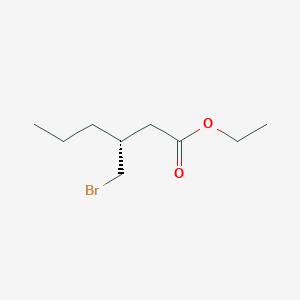![molecular formula C10H15NO2 B1435564 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803595-77-8](/img/structure/B1435564.png)
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one
描述
3-(Oxolan-2-yl)-2-azaspiro[33]heptan-1-one is a spirocyclic compound that features a unique structural motif The compound consists of an oxolane ring fused to an azaspiroheptane core, which imparts distinct chemical and physical properties
作用机制
Target of Action
The primary target of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is the Melanin Concentrating Hormone Receptor 1 (MCHr1) . MCHr1 is a G protein-coupled receptor that plays a crucial role in the regulation of energy homeostasis .
Mode of Action
The compound interacts with its target, MCHr1, as an antagonist . This means it binds to the receptor and blocks its normal function, preventing the natural ligand, Melanin Concentrating Hormone, from exerting its effects.
Biochemical Pathways
The exact biochemical pathways affected by 3-(Oxolan-2-yl)-2-azaspiro[3It is known that the compound undergoes biotransformation catalyzed bymicrosomal epoxide hydrolase , leading to the formation of a metabolite, M1 . This suggests that the compound may influence pathways involving this enzyme.
Pharmacokinetics
The compound displays appropriate lipophilicity for a CNS indication and shows excellent permeability with no efflux
Result of Action
The molecular and cellular effects of 3-(Oxolan-2-yl)-2-azaspiro[3Its antagonistic action on mchr1 suggests that it may inhibit the effects of melanin concentrating hormone, potentially influencing energy homeostasis .
生化分析
Biochemical Properties
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves microsomal epoxide hydrolase, an enzyme that catalyzes the hydration of the oxetane moiety present in the compound . This interaction leads to the formation of a metabolite through a hydration and ring-opening mechanism. Additionally, the compound exhibits favorable physicochemical properties, such as appropriate lipophilicity and excellent permeability, which are essential for its activity in biochemical systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the melanin-concentrating hormone receptor 1 (MCHr1), leading to changes in receptor occupancy and downstream signaling pathways . These interactions can result in alterations in cellular responses, such as changes in metabolic activity and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to microsomal epoxide hydrolase, facilitating the hydration and ring-opening of its oxetane moiety . This enzymatic reaction is NAD(P)H-independent and occurs primarily in the microsomal fraction of human liver cells . The formation of the metabolite is substantially inhibited by progabide, a microsomal epoxide hydrolase inhibitor, highlighting the specificity of this interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, but its degradation and long-term effects on cellular function have been observed. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved receptor occupancy and enhanced metabolic activity . At higher doses, toxic or adverse effects may be observed. These effects include alterations in liver enzyme activity and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily mediated by microsomal epoxide hydrolase . The enzyme catalyzes the hydration and ring-opening of the oxetane moiety, leading to the formation of a metabolite. This metabolic pathway is crucial for the compound’s activity and stability in biological systems. The interaction with microsomal epoxide hydrolase highlights the importance of this enzyme in the compound’s metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its favorable physicochemical properties . The compound exhibits excellent permeability, allowing it to cross cellular membranes and reach its target sites effectively. Additionally, the compound’s interaction with specific transporters and binding proteins influences its localization and accumulation within cells . These properties are essential for the compound’s activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the microsomal fraction of liver cells, where it interacts with microsomal epoxide hydrolase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the microsomes. The subcellular localization is crucial for the compound’s enzymatic interactions and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which undergoes a strain-relocating semipinacol rearrangement to form the spirocyclic structure . The reaction conditions often involve the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学研究应用
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers and catalysts
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and the presence of nitrogen atoms.
Spiro[3.3]heptan-1-ones: These compounds have a similar spirocyclic core but may differ in the substituents attached to the rings.
Uniqueness
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its specific combination of an oxolane ring and an azaspiroheptane core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(oxolan-2-yl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKQFZFXFUWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2C3(CCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)





![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)

